molecular formula C9H9Cl2NO2 B6153389 2,6-dichloro-4-(dimethylamino)benzoic acid CAS No. 1199773-89-1

2,6-dichloro-4-(dimethylamino)benzoic acid

Cat. No.: B6153389
CAS No.: 1199773-89-1
M. Wt: 234.1
InChI Key:
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Description

2,6-dichloro-4-(dimethylamino)benzoic acid is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a dimethylamino group at the 4 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-(dimethylamino)benzoic acid typically involves the chlorination of 4-(dimethylamino)benzoic acid. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the 2 and 6 positions of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-4-(dimethylamino)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

2,6-dichloro-4-(dimethylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-(dimethylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group can enhance its binding affinity to certain biological targets, leading to inhibition or activation of specific pathways. The chlorine atoms may also contribute to its overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)benzoic acid: Lacks the chlorine substituents, resulting in different chemical and biological properties.

    2,4,6-trichlorobenzoic acid: Contains three chlorine atoms but lacks the dimethylamino group, leading to distinct reactivity.

    4-chloro-2-(dimethylamino)benzoic acid: Contains only one chlorine atom, affecting its chemical behavior and applications.

Uniqueness

2,6-dichloro-4-(dimethylamino)benzoic acid is unique due to the combination of the dimethylamino group and two chlorine atoms, which impart specific chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1199773-89-1

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.1

Purity

0

Origin of Product

United States

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